molecular formula C26H26N2O4 B556407 AC-Gln(trt)-OH CAS No. 163277-79-0

AC-Gln(trt)-OH

Cat. No. B556407
M. Wt: 430.5 g/mol
InChI Key: FYRZQQXVIHKJKQ-QHCPKHFHSA-N
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Description

“AC-Gln(trt)-OH” is also known as “N-2-acetyl-N-5-trityl-L-glutamine”. It is a chemical compound with the molecular formula C26H26N2O4 . It is used in research and development .


Synthesis Analysis

The synthesis of “AC-Gln(trt)-OH” involves solid-phase peptide synthesis . Fmoc-Gln(Trt)-OH, a Fmoc protected amino acid derivative, is used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .


Molecular Structure Analysis

The molecular structure of “AC-Gln(trt)-OH” is represented by the formula C26H26N2O4 . The exact mass is 430.18900 .


Chemical Reactions Analysis

“AC-Gln(trt)-OH” is used in the Fmoc solid phase peptide synthesis . It is a starting material in the synthesis of various peptides .


Physical And Chemical Properties Analysis

The molecular weight of “AC-Gln(trt)-OH” is 430.49600 . The compound is stored at a temperature of 2-8°C . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Nonenzymatic Deamidation Mechanism on a Glutamine Residue

    • Field : Biochemistry
    • Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
    • Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
    • Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
  • LC-MS/MS Measurement of Glutamine and Glutamic Acid

    • Field : Metabolomics
    • Application Summary : Accurate, highly sensitive methods for measuring glutamine (Gln) and glutamic acid (Glu) in cell cultures and other biological samples are in high demand, especially in cancer research .
  • Nonenzymatic Deamidation Mechanism on a Glutamine Residue

    • Field : Biochemistry
    • Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
    • Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
    • Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
  • LC-MS/MS Measurement of Glutamine and Glutamic Acid

    • Field : Metabolomics
    • Application Summary : Accurate, highly sensitive methods for measuring glutamine (Gln) and glutamic acid (Glu) in cell cultures and other biological samples are in high demand, especially in cancer research .
    • Methods : This study developed an LC-MS/MS protocol to separate Gln, Glu, and pyroglutamic acid (pGlu), and found that free Gln and Glu cyclize to pGlu in the electrospray ionization source .
    • Results : Analysis of Gln standards over a concentration range from 0.39 to 200 μM indicated that a minimum of 33% and maximum of almost 100% of Gln was converted to pGlu in the ionization source, with the extent of conversion dependent on fragmentor voltage .
  • Nonenzymatic Deamidation Mechanism on a Glutamine Residue

    • Field : Biochemistry
    • Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
    • Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
    • Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
  • LC-MS/MS Measurement of Glutamine and Glutamic Acid

    • Field : Metabolomics
    • Application Summary : Accurate, highly sensitive methods for measuring glutamine (Gln) and glutamic acid (Glu) in cell cultures and other biological samples are in high demand, especially in cancer research .
    • Methods : This study developed an LC-MS/MS protocol to separate Gln, Glu, and pyroglutamic acid (pGlu), and found that free Gln and Glu cyclize to pGlu in the electrospray ionization source .
    • Results : Analysis of Gln standards over a concentration range from 0.39 to 200 μM indicated that a minimum of 33% and maximum of almost 100% of Gln was converted to pGlu in the ionization source, with the extent of conversion dependent on fragmentor voltage .

properties

IUPAC Name

(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRZQQXVIHKJKQ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271334
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Gln(trt)-OH

CAS RN

163277-79-0
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163277-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BH Hu, MR Jones, PB Messersmith - Analytical chemistry, 2007 - ACS Publications
We describe a new method for encoded synthesis, efficient on-resin screening, and rapid unambiguous sequencing of combinatorial peptide libraries. An improved binary tag system for …
Number of citations: 35 pubs.acs.org

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